

(3-Methoxypyridin-2-YL)methanamine molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Methoxypyridin-2-YL)methanamine

Cat. No.: B1462797

[Get Quote](#)

An In-Depth Technical Guide to **(3-Methoxypyridin-2-YL)methanamine**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

(3-Methoxypyridin-2-YL)methanamine is a substituted pyridine derivative that serves as a highly valuable and versatile building block in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring functionalized with a methoxy group and an aminomethyl side chain, provides a unique combination of properties. The pyridine core is a prevalent motif in numerous FDA-approved drugs, and the specific arrangement of its substituents allows for tailored interactions with biological targets, influencing factors such as binding affinity, selectivity, and pharmacokinetic profiles. The methoxy group can act as a hydrogen bond acceptor and modulate the electronic nature of the ring, while the primary amine provides a crucial nucleophilic handle for constructing more complex molecular architectures.

This guide offers a comprehensive technical overview of **(3-Methoxypyridin-2-YL)methanamine** for researchers, scientists, and drug development professionals. It covers the molecule's fundamental properties, outlines a robust synthetic strategy with detailed protocols, and explores its application as a key intermediate in the synthesis of pharmacologically active compounds, thereby providing a foundation for its effective utilization in drug discovery programs.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's structural and physicochemical characteristics is paramount for its effective application in synthesis and drug design. These properties govern its reactivity, solubility, and potential for interaction with biological systems.

Molecular Structure

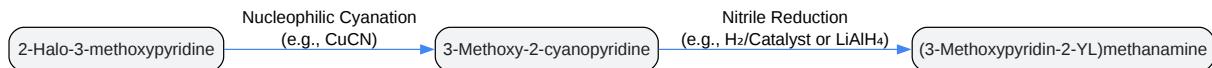
The structural identity of **(3-Methoxypyridin-2-YL)methanamine** is defined by its core heterocyclic system and functional groups.

- IUPAC Name: **(3-Methoxypyridin-2-yl)methanamine**
- CAS Number: 595560-87-5
- Molecular Formula: C₇H₁₀N₂O^[1]
- SMILES: COC1=C(N=CC=C1)CN^[1]
- InChI Key: YYZWARUBOQAMQS-UHFFFAOYSA-N^[1]

Caption: 2D Structure of **(3-Methoxypyridin-2-YL)methanamine**.

Physicochemical Data

The compound's physical and computed properties are essential for planning experimental work, including reaction setup, purification, and formulation. Data for the free base are summarized below. It is important to note that this compound is also available as hydrochloride and dihydrochloride salts, which will have different molecular weights and physical properties.
^[2]


Property	Value	Source
Molecular Weight	138.17 g/mol	[1]
Monoisotopic Mass	138.07932 Da	[1]
Boiling Point	228.6 °C	
Density	1.09 g/cm ³	
Flash Point	92.0 °C	
XLogP3-AA (Predicted)	-0.3	[3]
Storage Temperature	2°C to 8°C	

Part 2: Synthesis and Characterization

As a specialized building block, **(3-Methoxypyridin-2-YL)methanamine** is not typically prepared from simple precursors in a standard laboratory setting but is often synthesized via a multi-step sequence starting from a functionalized pyridine. The most logical and robust synthetic strategy involves the preparation of an intermediate, 3-methoxy-2-cyanopyridine, followed by its reduction to the target primary amine.

Synthetic Strategy Rationale

The chosen pathway leverages well-established and high-yielding transformations in heterocyclic chemistry. The cyano group serves as an excellent precursor to the aminomethyl functionality. It can be introduced onto the pyridine ring via nucleophilic substitution of a halide and subsequently reduced cleanly to the primary amine using standard reducing agents. This two-step approach is often more reliable and provides higher overall yields than direct amination or other multi-step routes.

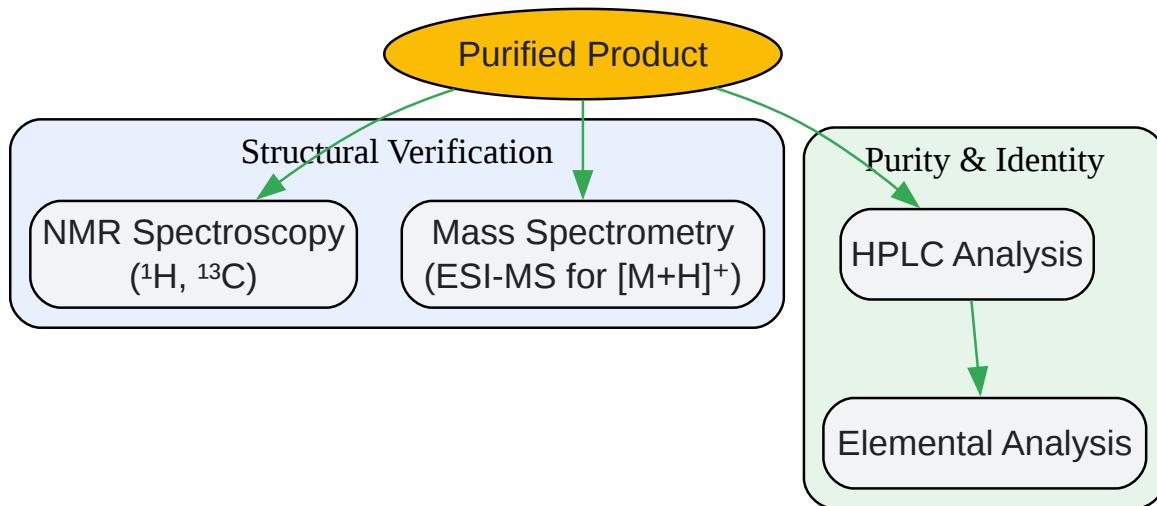
[Click to download full resolution via product page](#)

Caption: General synthetic workflow for the preparation of the title compound.

Exemplary Synthetic Protocol

The following protocol is a representative, field-proven methodology for the synthesis of the target compound based on analogous transformations.[\[4\]](#)[\[5\]](#)

Step 1: Synthesis of 3-Methoxy-2-cyanopyridine


- **Rationale:** This step introduces the cyano group, which will be reduced in the subsequent step. Copper(I) cyanide is a common and effective reagent for the cyanation of aryl and heteroaryl halides.
- **Procedure:**
 - To a dry, three-necked flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 2-bromo-3-methoxypyridine (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.
 - Place the flask under a nitrogen atmosphere.
 - Heat the reaction mixture to 140-150 °C and stir vigorously for 4-6 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - Upon completion, cool the mixture to room temperature and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.
 - Extract the aqueous layer multiple times with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to yield 3-methoxy-2-cyanopyridine.

Step 2: Reduction of 3-Methoxy-2-cyanopyridine to **(3-Methoxypyridin-2-YL)methanamine**

- **Rationale:** Catalytic hydrogenation is a clean and effective method for reducing nitriles to primary amines, avoiding the use of pyrophoric metal hydrides and simplifying the workup.
- **Procedure:**
 - In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 3-methoxy-2-cyanopyridine (1.0 eq) in methanol or ethanol containing 7N ammonia. The ammoniacal solution is critical to prevent the formation of secondary amine byproducts.
 - Add a catalytic amount of Raney Nickel (5-10% by weight, washed) or Palladium on Carbon (10% Pd/C) to the solution.
 - Seal the vessel and purge it several times with nitrogen, followed by hydrogen.
 - Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 40-60 °C with vigorous stirring.
 - Monitor the reaction by observing the cessation of hydrogen uptake. The reaction typically takes 6-24 hours.
 - Once complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
 - Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
 - Concentrate the filtrate under reduced pressure to yield the crude **(3-Methoxypyridin-2-YL)methanamine**.
 - If necessary, purify the product via vacuum distillation or column chromatography.

Analytical Characterization

Structural confirmation and purity assessment are critical validation steps. A standard analytical workflow ensures the identity and quality of the synthesized material.

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for compound validation.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) group, a singlet for the methylene (-CH₂-) bridge, and a broad singlet for the amine (-NH₂) protons.
- ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the seven unique carbon atoms in the molecule, including the characteristic shifts for the aromatic carbons, the methoxy carbon, and the aliphatic methylene carbon.[6]
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 139.08660.[1]

Part 3: Applications in Research and Drug Development

The utility of **(3-Methoxypyridin-2-YL)methanamine** stems from its identity as a "privileged scaffold" fragment—a molecular framework that is frequently found in biologically active compounds.

Role as a Key Building Block

Methoxypyridine moieties are integral to many advanced medicinal chemistry programs. They are often used as masked pyridones, where the methoxy group mitigates the basicity of the pyridine nitrogen, simplifying purification and handling during synthesis.^[7] This feature is particularly valuable in the multi-step synthesis of complex natural products and their analogues, such as the Lycopodium alkaloids.^[7] Furthermore, the methoxy group can serve as a key interaction point within a protein's binding site and can be metabolically labile, offering a handle for prodrug strategies or for fine-tuning pharmacokinetic properties.

Case Study: Synthesis of Novel PI3K/mTOR Dual Inhibitors

The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are critical regulators of cell growth and survival, and their dysregulation is a hallmark of many cancers. The development of dual PI3K/mTOR inhibitors is a major focus of oncology research. The sulfonamide methoxypyridine core has been identified as a potent scaffold for inhibiting these kinases.^[8] In the design of novel inhibitors, **(3-Methoxypyridin-2-YL)methanamine** and its close analogues serve as crucial intermediates for constructing the final bioactive molecules, where the methoxypyridine unit forms essential interactions within the kinase active site.^[8]

Caption: Use of the title compound in the synthesis of bioactive agents.

Conclusion

(3-Methoxypyridin-2-YL)methanamine is a foundational building block for modern drug discovery. Its well-defined molecular structure and versatile chemical handles allow for its incorporation into diverse and complex molecular scaffolds. The strategic rationale for its synthesis is clear and relies on robust, high-yielding chemical transformations. As demonstrated by its application in the development of inhibitors for challenging targets like PI3K/mTOR, this compound provides medicinal chemists with a valuable tool for probing structure-activity relationships and optimizing lead compounds. This guide provides the essential technical knowledge required for its confident and effective use in the laboratory.

References

- PubChemLite. **(3-methoxypyridin-2-yl)methanamine** (C7H10N2O).
- Dyachenko, V. D. (2018). Synthesis and some reactions of 3-cyanopyridine-2-thiones. ResearchGate.

- MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. *Pharmaceuticals*, 16(3), 461.
- Supporting Information. Experimental and Mechanistic Insights of Copper(II)-dioxygen Catalyzed Oxidative N-dealkylation of N-(2-pyridylmethyl)phenylamine and Its Derivatives. Royal Society of Chemistry.
- Suginome, M., et al. (2019). Synthesis of 2-Cyanopyrimidines. *Molbank*, 2019(4), M1086.
- Supporting Information. N-benzyl-N-phenyl-B-pinacolborane synthesis.
- Google Patents. (1972). Preparation of 3-cyanopyridine. US3644380A.
- Sarpong, R., et al. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (\pm)-Lycoposerramine R. NIH Public Access.
- PubChem. **(3-Methoxypyridin-2-yl)methanamine**. CID 45079526.
- The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - (3-methoxypyridin-2-yl)methanamine (C7H10N2O) [pubchemlite.lcsb.uni.lu]
- 2. (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 3. (3-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 45079526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (\pm)-Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [(3-Methoxypyridin-2-YL)methanamine molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1462797#3-methoxypyridin-2-yl-methanamine-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com